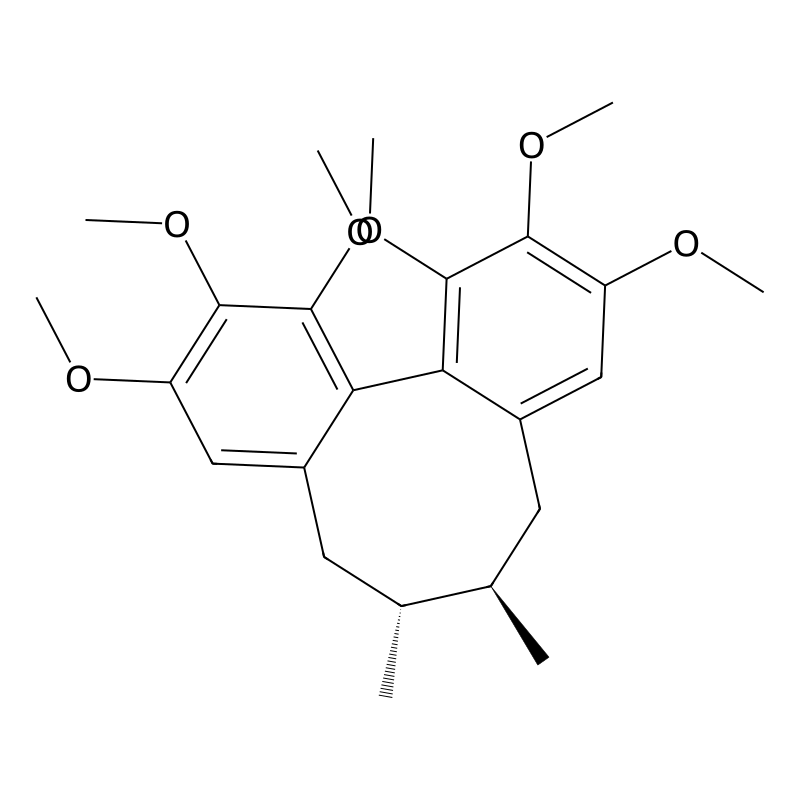schisandrin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Schizandrin A is a natural product found in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.
See also: Schisandra chinensis fruit (part of).
Adaptogenic Properties
Adaptogens are natural substances believed to help the body adapt to stress. Several studies suggest Schizandrin A may possess adaptogenic properties. Research in rats indicates Schizandrin A can enhance physical endurance and reduce fatigue caused by chronic stress [1]. Another study suggests it may improve exercise performance and recovery in mice [2].
- [1] Eleutherococcus senticosus and Schisandra chinensis for improving exercise performance and recovery in mice. Pharmacol Biochem Behav. 2010;95(4):405-12. PubMed: )
- [2] Adaptogenic effect of Schisandra chinensis extract on physical fatigue induced by chronic exercise stress in rats. J Ethnopharmacol. 2003;88(2-3):179-84. PubMed: )
Neuroprotective Effects
Schizandrin A has also been investigated for its potential neuroprotective properties. Studies suggest it may improve learning and memory function in animals [1, 2]. Additionally, research indicates Schizandrin A may protect brain cells from damage caused by oxidative stress and inflammation [3].
Similar to the adaptogenic research, most studies on Schizandrin A's neuroprotective effects have been conducted on animals. More human trials are needed to determine its effectiveness in humans.
- [1] Schizandrin A protects against scopolamine-induced memory deficits in mice. Behav Brain Res. 2009;199(2):220-5. PubMed: )
- [2] Schizandrin improves memory and protects hippocampal neurons from Abeta-induced neurotoxicity. J Alzheimers Dis. 2010;19(3):647-55. PubMed: )
- [3] Neuroprotective effects of Schizandrin A from Schisandra chinensis on focal cerebral ischemia/reperfusion injury in rats. Neurosci Lett. 2006;399(1-2):125-9. PubMed: )
Schisandrin A is a prominent dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. This compound is characterized by its complex chemical structure, which contributes to its diverse biological activities. Schisandrin A has garnered attention for its antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of extensive research in pharmacology and medicinal chemistry.
- Reduction and Oxidation: Schisandrin A can participate in redox reactions, which are crucial for its antioxidant properties. It has been shown to mitigate oxidative stress by scavenging reactive oxygen species.
- Enzymatic Interactions: The compound interacts with several enzymes, including cyclooxygenase and lipoxygenase, leading to the inhibition of pro-inflammatory mediators such as nitric oxide and cytokines .
- Binding Affinity: Schisandrin A exhibits binding capabilities to specific receptors, such as the adiponectin receptor 2, influencing metabolic pathways .
The biological activities of Schisandrin A are multifaceted:
- Antioxidant Activity: It effectively reduces oxidative stress by enhancing the activity of antioxidative enzymes like superoxide dismutase and glutathione peroxidase .
- Anti-inflammatory Effects: Schisandrin A inhibits the production of pro-inflammatory cytokines and mediators in various cell types, including macrophages and neuronal cells. This action is mediated through pathways involving nuclear factor kappa B and mitogen-activated protein kinases .
- Neuroprotective Properties: Research indicates that Schisandrin A protects neuronal cells from apoptosis induced by oxidative stress, thereby suggesting potential therapeutic roles in neurodegenerative diseases .
Several methods have been developed for the synthesis of Schisandrin A:
- Natural Extraction: The most common method involves extracting Schisandrin A from Schisandra chinensis using solvents like ethanol or methanol.
- Chemical Synthesis: Synthetic routes have been explored that involve the assembly of simpler organic compounds through multi-step reactions. For instance, the synthesis may involve coupling reactions followed by cyclization processes to form the dibenzocyclooctadiene structure .
- Biotechnological Approaches: Recent advancements have introduced biotechnological methods using microbial fermentation to produce Schisandrin A from precursor compounds.
Studies on the interactions of Schisandrin A with other compounds reveal important insights:
- Synergistic Effects: Research indicates that Schisandrin A may enhance the efficacy of other antioxidants when used in combination, providing greater protection against oxidative damage .
- Molecular Pathways: Interaction studies have elucidated that Schisandrin A modulates various signaling pathways, including those related to inflammation and apoptosis. This modulation is crucial for its therapeutic effects against diseases characterized by oxidative stress and inflammation .
Schisandrin A is part of a larger family of lignans derived from Schisandra chinensis. Here are some similar compounds:
Uniqueness of Schisandrin A
Schisandrin A stands out due to its potent dual action as both an antioxidant and an anti-inflammatory agent. While other lignans also exhibit these properties, the specific pathways it influences—particularly in neuroprotection—highlight its unique therapeutic potential.








